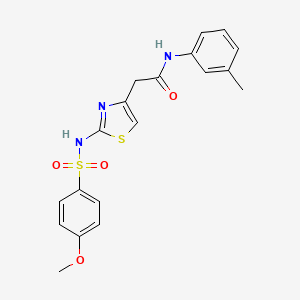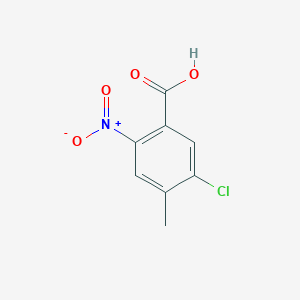
n-Fmoc-2,6-dimethyl-DL-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-2,6-dimethyl-DL-phenylalanine is a chemical compound with the molecular formula C26H25NO4 and a molecular weight of 415.49 . It is also known as 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid .
Molecular Structure Analysis
The molecular structure of n-Fmoc-2,6-dimethyl-DL-phenylalanine consists of a phenylalanine core with two methyl groups attached to the phenyl ring at the 2 and 6 positions. The amino group of the phenylalanine is protected by an Fmoc group .Physical And Chemical Properties Analysis
N-Fmoc-2,6-dimethyl-DL-phenylalanine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- N-Fmoc-protected amino acids, including derivatives like N-Fmoc 2,6-dimethyl-DL-phenylalanine, are crucial for peptide synthesis. A study highlighted the synthesis of D,L-fmoc protected 4-phosphonomethylphenylalanine derivatives, demonstrating their utility in solid-phase peptide synthesis (Baczko et al., 1996).
- Another research focused on synthesizing NH-Fmoc-protected L-phenylalanines with methyl groups at specific positions, altering their electronic and steric properties for varied applications (Illuminati et al., 2022).
Application in Biomedical and Biochemical Studies
- Fmoc-protected phenylalanine derivatives are used in the synthesis of biologically active peptides. A study described the use of dimethyl sulfoxide in the synthesis of Aβ peptides for Alzheimer’s disease research (Choi et al., 2012).
- Research on native chemical ligation at phenylalanine involved the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for peptide ligations, demonstrating the versatility of Fmoc-protected phenylalanine derivatives (Crich & Banerjee, 2007).
Hydrogelation and Self-Assembly
- Studies on Fmoc-phenylalanine derivatives revealed their role in self-assembly and hydrogelation in aqueous solvents. This research has implications for understanding hydrophobic and π–π interactions during self-assembly (Ryan et al., 2010).
- Research on the self-assembly behavior of Fmoc-Phenylalanine and corresponding peptoid derivatives provided insights into hydrogen bonding vs π–π interactions in these assemblies (Rajbhandary et al., 2018).
Antibacterial Properties
- The antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH were explored, showing their potential in biomedical materials (Schnaider et al., 2019).
Other Applications
- Fmoc-protected amino acids have been used in the synthesis of modified amino acids and peptides, demonstrating their broad applicability in synthetic chemistry and peptide research (Deboves et al., 2001).
Propriétés
IUPAC Name |
3-(2,6-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-8-7-9-17(2)22(16)14-24(25(28)29)27-26(30)31-15-23-20-12-5-3-10-18(20)19-11-4-6-13-21(19)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONZSWVVQNNLAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2355636.png)
![[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine](/img/structure/B2355637.png)
![N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2355638.png)


![N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B2355642.png)
![3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2355643.png)
![1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2355650.png)
![2-(4-ethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2355651.png)

![(2,5-Dichlorothiophen-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2355653.png)
![(Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2355655.png)